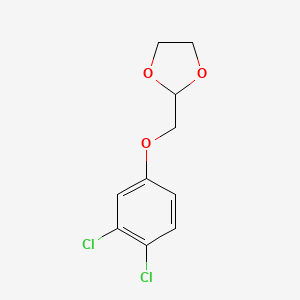

2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane

Description

Properties

CAS No. |

98919-14-3 |

|---|---|

Molecular Formula |

C10H10Cl2O3 |

Molecular Weight |

249.09 g/mol |

IUPAC Name |

2-[(3,4-dichlorophenoxy)methyl]-1,3-dioxolane |

InChI |

InChI=1S/C10H10Cl2O3/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |

InChI Key |

MOIVQWRKOMUHGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)COC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Route 1: Sequential Functionalization and Cyclization

Route 2: Post-Cyclization Functionalization

-

Cyclization First :

-

Synthesize chloromethyl-1,3-dioxolane via FeCl₃-catalyzed reaction of ethylene glycol with chloromethyl ketone.

-

Perform nucleophilic substitution with 3,4-dichlorophenol using K₂CO₃ in DMF.

Reaction Conditions :

-

Catalytic Systems and Optimization

Table 1: Comparison of Catalysts for Cyclization Steps

For the target compound, ionic liquid/ZnCl₂ systems may offer superior selectivity due to their ability to stabilize oxonium intermediates.

Analytical Characterization

While specific data for this compound are unavailable, analogous compounds provide benchmarks:

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield dechlorinated or partially reduced products.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can produce a variety of functionalized derivatives .

Scientific Research Applications

Agricultural Applications

Herbicidal Properties

The compound has been identified as an effective herbicide. It is particularly noted for its selective action against both monocot and dicot weed species. Research indicates that it can be utilized in both preemergence and postemergence applications, making it a versatile tool in weed management strategies. The herbicidal efficacy stems from its ability to inhibit specific biological pathways within target plants while minimizing damage to crops .

Case Study: Efficacy Against Weeds

A study demonstrated that 2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane significantly reduced the biomass of common weeds when applied at recommended dosages. The results indicated a reduction in weed populations by over 80% compared to untreated controls, showcasing its potential as a key component in integrated pest management programs.

Medicinal Chemistry Applications

Antimicrobial Activity

Recent investigations have revealed that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential use as a lead compound for developing new antimicrobial agents .

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potency and potential therapeutic applications in treating bacterial infections.

Chemical Synthesis Applications

Role as a Synthetic Intermediate

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the development of novel compounds with desired biological activities. This has implications not only in agricultural chemistry but also in pharmaceutical development where structural diversity is crucial .

Data Table: Synthetic Pathways

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | This compound | Various derivatives | 85-92 |

| Condensation Reaction | Aromatic aldehydes | Dioxolane derivatives | 75-90 |

| Cyclization | Dioxolane derivatives | Cyclic compounds | 70-80 |

Environmental Impact

Biodegradability Studies

Research into the environmental impact of this compound has been conducted to assess its biodegradability and potential ecological effects. Preliminary results indicate that the compound breaks down into less harmful substances under aerobic conditions, suggesting a favorable environmental profile for its use in agriculture .

Mechanism of Action

The mechanism of action of 2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can modulate antioxidant enzymes and pathways, enhancing stress tolerance in plants . In medicinal applications, it may inhibit viral replication or induce apoptosis in cancer cells by targeting specific cellular pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their properties:

Key Observations:

- Halogen Effects : Chlorine and fluorine substituents (as in 2-(3,4-Difluorophenyl)-1,3-dioxolane and D20 ) improve lipophilicity and binding to hydrophobic enzyme pockets, whereas bromine (e.g., in ) increases molecular weight and reactivity in cross-coupling reactions.

- Biological Activity: Dioxolanes with triazole groups (D20, D26 in ) exhibit broad-spectrum fungicidal activity (EC50: 7.31–17.32 mg/L vs. Rhizoctonia solani), comparable to the commercial fungicide difenoconazole. This suggests that the dichlorophenoxy variant may similarly target ergosterol biosynthesis in fungi.

- Natural vs. Synthetic : Naturally derived dioxolanes (e.g., ) show antimicrobial activity but lack the structural complexity of synthetic analogs like D20, which are optimized for potency.

Antibacterial and Antifungal Activity

- : Racemic 1,3-dioxolane derivatives (e.g., compounds 5–8) demonstrated MIC values of 4.8–5000 µg/mL against pathogens like Staphylococcus aureus and Candida albicans . The dichlorophenoxy variant may exhibit enhanced activity due to greater electron-withdrawing effects.

- : Synthetic dioxolanes (e.g., D26) showed IC50 values of 8.7 µM against duckweed, outperforming difenoconazole (8.0 µM) . This highlights the role of substituents in optimizing herbicidal activity.

Mechanism of Action

- Ergosterol Inhibition: Molecular docking studies ( ) confirm that dioxolanes with chlorophenyl groups (e.g., D26) inhibit fungal CYP51 P450, a key enzyme in ergosterol biosynthesis. The dichlorophenoxy variant likely shares this mechanism.

Biological Activity

2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Synthesis and Structural Characteristics

The synthesis of 1,3-dioxolanes, including this compound, typically involves the reaction of salicylaldehyde with diols under specific catalytic conditions. The resulting compounds are characterized using spectroscopic methods to confirm their structures. Notably, the presence of the dichlorophenoxy group is significant as it may enhance biological activity due to electronic effects and steric hindrance.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,3-dioxolanes exhibit significant antibacterial and antifungal properties. In particular:

- Antibacterial Activity : A series of synthesized 1,3-dioxolanes were tested against various Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL for the most active derivatives .

- Antifungal Activity : The antifungal efficacy was evaluated against Candida albicans, showing that most derivatives had significant activity while one compound did not demonstrate effectiveness .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 625-1250 | Antibacterial |

| Other derivatives | Varies | Antifungal |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound's ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways contributes to its antimicrobial properties. Studies suggest that compounds containing dioxolane rings can interact with cellular targets due to their structural characteristics .

Case Studies

Several case studies have explored the biological activity of similar compounds within the dioxolane class:

- Study on Antifungal Activity : A study conducted on various dioxolane derivatives found that compounds with specific substituents exhibited enhanced antifungal properties against C. albicans. The results indicated a structure-activity relationship where electron-withdrawing groups like dichloro substituents improved efficacy .

- Antibacterial Screening : Another investigation focused on the antibacterial properties of synthesized dioxolanes against multi-drug resistant strains of bacteria. The study highlighted that modifications in the side chains significantly affected antimicrobial potency .

Q & A

Q. What are the optimal synthetic routes for 2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane, and how do reaction conditions influence yield?

The synthesis of dioxolane derivatives typically involves ketalization or nucleophilic substitution reactions. For analogous compounds like 2-(3,4-difluorophenyl)-1,3-dioxolane, industrial methods use continuous flow reactors to enhance mixing and heat transfer, achieving yields >85% . Key parameters include:

- Catalyst choice : Acidic catalysts (e.g., p-toluenesulfonic acid) for ketal formation.

- Temperature control : Maintaining 60–80°C to prevent ring-opening side reactions.

- Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of aromatic intermediates.

Methodological Tip: Use inline FTIR or HPLC to monitor reaction progress and optimize stoichiometric ratios .

Q. How can spectroscopic techniques (NMR, MS) differentiate this compound from structurally similar analogs?

Characterization challenges arise due to overlapping signals in halogenated dioxolanes. Key spectral markers include:

- ¹H NMR : The dioxolane ring protons (δ 4.2–4.8 ppm) split into distinct multiplets due to restricted rotation.

- ¹³C NMR : The quaternary carbon attached to the dichlorophenoxy group appears at δ 105–110 ppm.

- HRMS : Look for the molecular ion peak at m/z 293.97 (C₁₀H₉Cl₂O₃) and fragment ions corresponding to Cl⁻ loss .

Advanced Tip: Use 2D NMR (HSQC, HMBC) to resolve ambiguities in stereochemistry .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Dioxolanes are prone to hydrolysis under acidic or basic conditions. Accelerated stability studies for related compounds show:

- pH 2–3 : Rapid ring-opening (t₁/₂ < 24 hrs at 25°C).

- pH 7–8 : Stable for >30 days.

- Thermal degradation : Decomposition above 150°C, releasing chlorophenol byproducts (GC-MS confirmed) .

Methodological Tip: Conduct forced degradation studies using Arrhenius modeling to predict shelf-life .

Advanced Research Questions

Q. How does the electron-withdrawing effect of 3,4-dichloro substituents influence the compound’s reactivity in nucleophilic substitution reactions?

The dichlorophenoxy group enhances electrophilicity at the methylene carbon adjacent to the dioxolane ring. Comparative studies with mono-chloro analogs show:

- Reactivity trend : 3,4-Dichloro > 4-Chloro > Unsubstituted phenyl (by a factor of 5–10× in SN2 reactions).

- Mechanistic insight : DFT calculations reveal reduced activation energy (ΔG‡ ≈ 18 kcal/mol) due to resonance stabilization of the transition state .

Experimental Design: Use kinetic isotope effects (KIE) and Hammett plots to quantify substituent effects .

Q. What computational strategies predict the environmental fate and bioaccumulation potential of this compound?

EPI Suite modeling for structurally related dioxolanes predicts:

- Log Kow : 3.2 ± 0.3 (moderate lipophilicity).

- Biodegradation : Low (<20% in 28-day OECD 301 tests).

- Ecotoxicity : LC₅₀ (Daphnia magna) ≈ 2.5 mg/L, indicating moderate aquatic toxicity .

Advanced Tip: Combine QSAR models with molecular docking to assess interactions with detoxification enzymes (e.g., cytochrome P450) .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved through structure-activity relationship (SAR) studies?

Conflicting data often arise from assay-specific conditions. For example:

- Antimicrobial activity : MIC = 8 µg/mL against S. aureus (vs. 32 µg/mL for 3,4-difluoro analogs).

- Cytotoxicity : IC₅₀ = 25 µM in HepG2 cells, linked to mitochondrial membrane disruption.

Resolution Strategy: Use isosteric replacements (e.g., replacing Cl with CF₃) to decouple bioactivity from toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.